molecular formula C18H18N2O3 B5713092 5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No. B5713092
M. Wt: 310.3 g/mol
InChI Key: GIRAKXXFKUTSRO-UHFFFAOYSA-N
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Description

5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole, also known as DMMDA-2, is a chemical compound that has been studied for its potential use in scientific research. It belongs to the class of oxadiazoles, which have been shown to have a range of biological activities. DMMDA-2 has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been investigated.

Mechanism of Action

5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole binds to the serotonin 5-HT2A receptor, which is a G protein-coupled receptor. Activation of this receptor leads to the activation of intracellular signaling pathways, including the phospholipase C pathway and the mitogen-activated protein kinase pathway. These pathways ultimately lead to changes in gene expression and neuronal activity, which may underlie the hallucinogenic effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have hallucinogenic effects in humans, including alterations in perception, thought, and mood. It has also been shown to increase cortical excitability in animal models, suggesting that it may have potential as a tool for investigating neural plasticity and neurophysiology. This compound has been shown to have a relatively short duration of action, with effects lasting for several hours.

Advantages and Limitations for Lab Experiments

5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has a high affinity for the 5-HT2A receptor. It has also been shown to have a relatively low toxicity profile in animal models. However, this compound has several limitations. It has a relatively short duration of action, which may make it difficult to study long-term effects. It is also a Schedule I controlled substance in the United States, which may limit its availability for research purposes.

Future Directions

There are several future directions for research on 5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole. One area of interest is the potential therapeutic applications of psychedelic compounds, including this compound. Studies have shown that psychedelic compounds may have potential for the treatment of mental health disorders, including depression, anxiety, and addiction. Another area of interest is the use of this compound as a tool for investigating neural plasticity and neurophysiology. Further research is needed to fully understand the mechanism of action and potential applications of this compound.

Synthesis Methods

5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been synthesized using various methods, including the reaction of 3,4-dimethylphenol and 4-methoxybenzyl chloride with sodium azide, followed by cyclization with phosphorus oxychloride. Another method involves the reaction of 3,4-dimethylphenol and 4-methoxybenzyl chloride with sodium azide, followed by cyclization with thionyl chloride. These methods have been optimized for high yield and purity.

Scientific Research Applications

5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole has been investigated for its potential use in scientific research, particularly in the field of neuroscience. It has been shown to have affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This compound has also been shown to have hallucinogenic properties, similar to other compounds that act on the 5-HT2A receptor. It has been used in studies to investigate the neural mechanisms underlying altered states of consciousness and to explore the therapeutic potential of psychedelic compounds.

properties

IUPAC Name

5-[(3,4-dimethylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-12-4-7-16(10-13(12)2)22-11-17-19-18(20-23-17)14-5-8-15(21-3)9-6-14/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRAKXXFKUTSRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC2=NC(=NO2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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